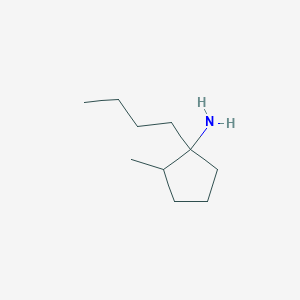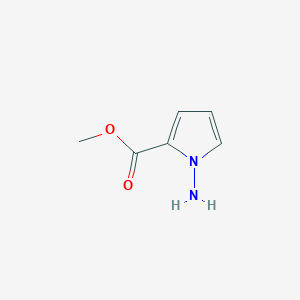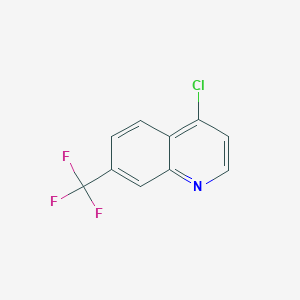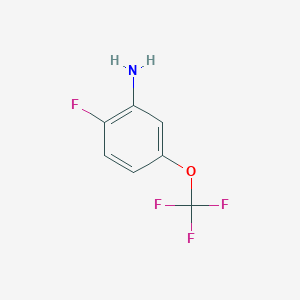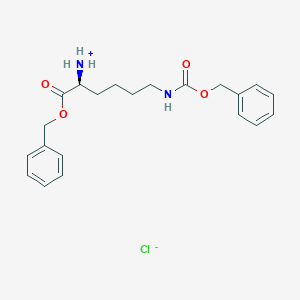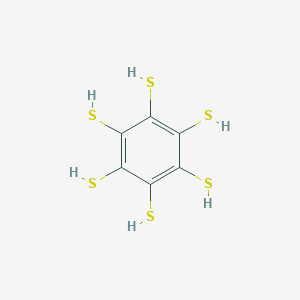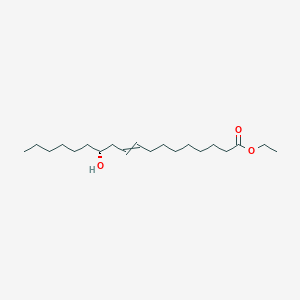![molecular formula C10H12Br2N6O2 B056732 4,5-Dibromo-1-methyl-3-[(propan-2-yl)oxy]-N-(2H-tetrazol-5-yl)-1H-pyrrole-2-carboxamide CAS No. 113589-14-3](/img/structure/B56732.png)
4,5-Dibromo-1-methyl-3-[(propan-2-yl)oxy]-N-(2H-tetrazol-5-yl)-1H-pyrrole-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,5-Dibromo-1-methyl-3-[(propan-2-yl)oxy]-N-(2H-tetrazol-5-yl)-1H-pyrrole-2-carboxamide is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is commonly referred to as DMT or dimethyltryptamine, and it belongs to the class of tryptamine hallucinogens. The unique chemical structure of DMT makes it a promising candidate for various research studies, including neuroscience, pharmacology, and biochemistry.
作用机制
The mechanism of action of DMT is not fully understood, but it is believed to involve the activation of serotonin receptors in the brain. Specifically, DMT is thought to bind to the 5-HT2A receptor, leading to changes in neural activity and altered states of consciousness.
生化和生理效应
DMT has been shown to have a range of biochemical and physiological effects, including changes in heart rate, blood pressure, and body temperature. It is also known to cause changes in mood, perception, and thought processes. These effects make it a valuable tool for studying the neural mechanisms underlying perception and consciousness.
实验室实验的优点和局限性
One of the main advantages of using DMT in scientific research is its ability to induce altered states of consciousness in a controlled and reproducible manner. This makes it a valuable tool for studying the neural mechanisms underlying perception and consciousness. However, there are also limitations to using DMT in lab experiments, including the potential for adverse effects and the need for careful control of dosage and administration.
未来方向
There are many potential future directions for research on DMT. One area of interest is the use of DMT in the treatment of certain psychiatric disorders, such as depression and anxiety. Another area of research is the development of new drugs based on the chemical structure of DMT, which could have a range of therapeutic applications. Additionally, further research is needed to fully understand the mechanisms underlying the effects of DMT on the brain and body.
合成方法
The synthesis of DMT involves several steps, including the reaction of tryptamine with bromine, followed by the addition of a carboxylic acid and a tetrazole group. The final step involves the addition of isopropyl alcohol to form the final product. The synthesis of DMT is a complex process that requires careful attention to detail and precise control of reaction conditions.
科学研究应用
DMT has been the subject of numerous scientific studies due to its unique properties and potential applications. One area of research that has received significant attention is neuroscience. DMT has been shown to activate specific receptors in the brain, leading to altered states of consciousness and hallucinations. This makes it a valuable tool for studying the neural mechanisms underlying perception and consciousness.
属性
CAS 编号 |
113589-14-3 |
|---|---|
产品名称 |
4,5-Dibromo-1-methyl-3-[(propan-2-yl)oxy]-N-(2H-tetrazol-5-yl)-1H-pyrrole-2-carboxamide |
分子式 |
C10H12Br2N6O2 |
分子量 |
408.05 g/mol |
IUPAC 名称 |
4,5-dibromo-1-methyl-3-propan-2-yloxy-N-(2H-tetrazol-5-yl)pyrrole-2-carboxamide |
InChI |
InChI=1S/C10H12Br2N6O2/c1-4(2)20-7-5(11)8(12)18(3)6(7)9(19)13-10-14-16-17-15-10/h4H,1-3H3,(H2,13,14,15,16,17,19) |
InChI 键 |
OIRPUTYMVDSHSD-UHFFFAOYSA-N |
SMILES |
CC(C)OC1=C(N(C(=C1Br)Br)C)C(=O)NC2=NNN=N2 |
规范 SMILES |
CC(C)OC1=C(N(C(=C1Br)Br)C)C(=O)NC2=NNN=N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



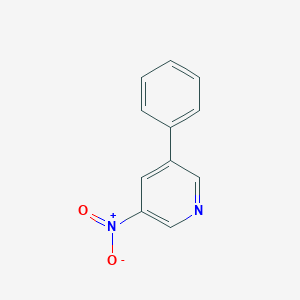
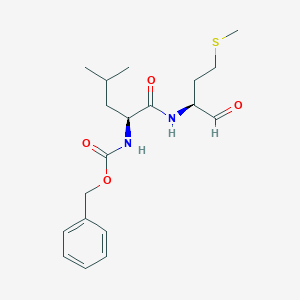
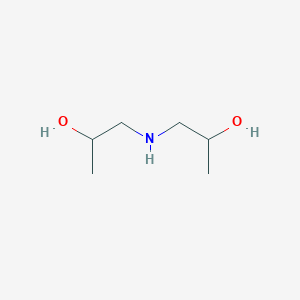
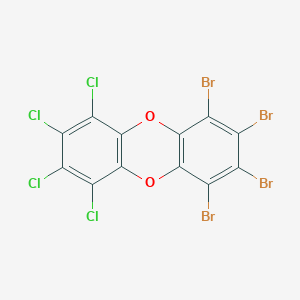
![2-Bromo-1-(3-methylbenzo[b]thiophen-2-yl)ethan-1-one](/img/structure/B56663.png)
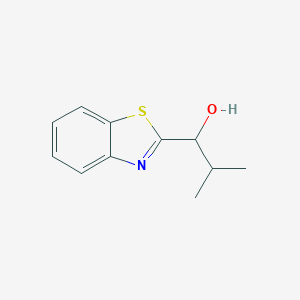
![1-[(1H-Indole-3-yl)acetyl]-1H-benzotriazole](/img/structure/B56666.png)
